"2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol" chemical properties
"2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol" chemical properties
This technical guide provides an in-depth analysis of 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol , a specialized chiral amino-ether-alcohol derivative. This document is structured for researchers and drug development professionals, focusing on its chemical identity, synthesis pathways, reactivity profile, and potential applications in asymmetric synthesis and medicinal chemistry.
Chemical Profile & Application Analysis
Executive Summary & Chemical Identity
2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol is a functionalized pyrrolidine derivative characterized by a tertiary amine, an ether linkage, and a primary alcohol. Structurally, it is the mono-ethoxylated derivative of N-methylprolinol (1-methyl-2-hydroxymethylpyrrolidine). Due to the chiral center at the C2 position of the pyrrolidine ring, this molecule exists as enantiomers, with the (S)-enantiomer (derived from L-proline) being the most chemically significant for asymmetric synthesis.
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 2-{[(1-Methylpyrrolidin-2-yl)methyl]oxy}ethanol |
| Common Name | O-(2-Hydroxyethyl)-N-methylprolinol |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| Chiral Center | C2 (Pyrrolidine ring); typically (S)-configuration |
| CAS Registry | Predicted/Niche Intermediate (Referenced as analog to CAS 60307-26-8) |
Structural Analysis
The molecule consists of three distinct functional zones:
-
Chiral Pyrrolidine Core: Provides steric bulk and stereochemical control.
-
N-Methyl Group: Confers tertiary amine character, eliminating H-bond donation at the nitrogen, which is crucial for preventing non-specific binding in catalytic cycles.
-
PEG-like Tail (-CH₂-O-CH₂-CH₂-OH): A flexible ether-linked side chain terminating in a primary alcohol. This moiety increases hydrophilicity and provides a "hemilabile" coordination site (O-donor) for metal chelation.
Physicochemical Properties (Predicted)
Based on structural analogs (N-methylprolinol and its ethers) and computational models, the following properties define the chemical's behavior in solution and isolation.
| Property | Value (Predicted) | Context |
| Boiling Point | 239.6 ± 10.0 °C | High boiling point due to intermolecular H-bonding (alcohol) and polarity. |
| Density | 1.009 ± 0.06 g/cm³ | Slightly denser than water; typical for oxygenated amines. |
| pKa (Amine) | ~9.5 - 10.2 | Basic; protonates readily to form a stable ammonium salt. |
| pKa (Alcohol) | ~16 | Typical primary alcohol acidity. |
| Solubility | Miscible in Water, EtOH, DCM | Amphiphilic nature allows solubility in both aqueous and organic media. |
| LogP | ~0.1 - 0.5 | Low lipophilicity due to the ether/alcohol functionality. |
Synthesis & Manufacturing Methodologies
The synthesis of 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol typically proceeds via the functionalization of (S)-N-methylprolinol . Two primary pathways are viable: direct ethoxylation (industrial) or Williamson ether synthesis (laboratory scale).
Pathway A: Direct Ethoxylation (Ring Opening)
This is the most atom-economical route, involving the nucleophilic attack of the N-methylprolinol alkoxide on ethylene oxide.
-
Precursor: (S)-1-Methyl-2-hydroxymethylpyrrolidine.
-
Reagent: Ethylene Oxide (EO).
-
Catalyst: Base (KOH or NaH) to generate the alkoxide.
-
Conditions: 60–100°C, pressurized vessel (if using gaseous EO).
Pathway B: Williamson Ether Synthesis
Preferred for smaller-scale, controlled synthesis to avoid poly-ethoxylation (PEGylation).
-
Step 1: Deprotonation of (S)-N-methylprolinol with NaH in dry THF.
-
Step 2: Addition of a protected 2-haloethanol (e.g., 2-(benzyloxy)ethyl bromide) or direct alkylation with 2-chloroethanol (requires careful pH control to prevent quaternization).
-
Step 3: Deprotection (if applicable).
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from L-Proline to the target ether.
Figure 1: Step-wise synthesis pathway from L-Proline to the target amino-ether-alcohol.
Chemical Reactivity & Reactivity Profile
The molecule exhibits reactivity characteristic of three distinct functional groups, making it a versatile intermediate.
Amine Basicity & Quaternization
The tertiary nitrogen is a strong nucleophile and base.
-
Protonation: Readily forms salts (HCl, fumarate) for purification or pharmaceutical formulation.
-
N-Oxidation: Reacts with peroxides (e.g., mCPBA) to form N-oxides, a common metabolic pathway for pyrrolidine drugs.
Alcohol Transformations
The primary hydroxyl group is the primary site for further derivatization:
-
Esterification: Reaction with carboxylic acids/chlorides to form prodrug esters.
-
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using Swern or Jones oxidation conditions.
-
Halogenation: Conversion to an alkyl chloride (using SOCl₂) allows the molecule to act as an electrophile, attaching the pyrrolidine-ether motif to other pharmacophores (e.g., phenols).
Coordination Chemistry (Ligand Potential)
The molecule can act as a tridentate ligand (N, O, OH) . The "hard" oxygen donors and "intermediate" nitrogen donor create a specific electronic environment suitable for:
-
Lithium/Magnesium Chelation: Directing groups in organometallic additions.
-
Transition Metal Complexes: Stabilizing Zn(II) or Cu(II) in asymmetric catalysis.
Applications in Drug Development & Research
While less common than its ethyl-linked analog (found in Clemastine), this specific ether derivative offers unique properties for medicinal chemistry.
Chiral Building Block
The (S)-enantiomer serves as a chiral scaffold. The ether linkage provides a longer, more flexible tether than the direct ethyl linkage, potentially altering the binding affinity of drugs targeting:
-
Histamine H1 Receptors: Analogous to clemastine, the ether spacer can adjust the distance between the basic nitrogen and the aromatic core of an antihistamine.
-
Muscarinic Receptors: Pyrrolidine derivatives are frequent pharmacophores in anticholinergic drugs.
Asymmetric Catalysis
N-methylprolinol derivatives are privileged chiral ligands. This molecule can serve as a:
-
Phase Transfer Catalyst: When quaternized with a lipophilic chain.
-
Chiral Ligand for Borane Reduction: Similar to the CBS catalyst, though the ether oxygen provides an additional coordination site that may alter selectivity.
Application Logic Diagram
Figure 2: Functional applications in pharmaceutical design and catalytic synthesis.
Safety & Handling Protocols
As a tertiary amine and alcohol, standard safety protocols for organic bases apply.
-
Hazards:
-
Corrosive/Irritant: Likely to cause skin and eye irritation due to alkaline nature (pKa ~10).
-
Acute Toxicity: Data is limited, but pyrrolidine analogs can exhibit CNS effects. Treat as potentially toxic.
-
-
Handling:
-
Use in a fume hood.
-
Wear nitrile gloves and chemical safety goggles.
-
Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation or moisture absorption (hygroscopic).
-
-
First Aid:
-
Eye Contact: Flush with water for 15 minutes.
-
Skin Contact: Wash with soap and water; neutralize with dilute acetic acid if necessary.
-
References
-
ChemicalBook. (n.d.). 2-(1-Methyl-pyrrolidin-2-ylMethoxy)-ethanol Chemical Properties. Retrieved from
-
PubChem. (n.d.).[1][2][3] Compound Summary: 1-Methyl-2-pyrrolidineethanol (Structural Analog).[1] Retrieved from
-
Sigma-Aldrich. (n.d.). (S)-2-(1-Methyl-pyrrolidin-2-yl)-ethanol Technical Data. Retrieved from [4]
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. (Contextual reference for N-methylprolinol utility).
Sources
- 1. 1-Methyl-2-pyrrolidineethanol | C7H15NO | CID 93363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-(1-methylpyrrolidin-2-yl)ethanol | C7H15NO | CID 6950163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[1-(2-Methoxyethyl)pyrrolidin-1-ium-1-yl]ethanol | C9H20NO2+ | CID 162768234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-2-(1-Methyl-pyrrolidin-2-yl)-ethanol | 61810-78-4 [sigmaaldrich.com]
